molecular formula C21H24N4O5S B11984147 4-{[(E)-(4-Ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-Ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11984147
M. Wt: 444.5 g/mol
InChI Key: VOPXFZXTGGSSHN-WSDLNYQXSA-N
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Description

4-{[(E)-(4-Ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C21H24N4O5S . This compound is part of the triazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-Ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the Schiff base linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction of the Schiff base linkage can yield the corresponding amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-{[(E)-(4-Ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The Schiff base linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The triazole ring can interact with metal ions, affecting metalloproteins and enzymes. Additionally, the aromatic rings and methoxy groups can participate in π-π stacking and hydrogen bonding interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(4-Methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(4-Ethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-{[(E)-(4-Ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the presence of both ethoxy and methoxy groups on the aromatic ring. These groups can influence the compound’s electronic distribution, solubility, and reactivity, making it a versatile molecule for various applications .

Properties

Molecular Formula

C21H24N4O5S

Molecular Weight

444.5 g/mol

IUPAC Name

4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H24N4O5S/c1-6-30-15-8-7-13(9-16(15)26-2)12-22-25-20(23-24-21(25)31)14-10-17(27-3)19(29-5)18(11-14)28-4/h7-12H,6H2,1-5H3,(H,24,31)/b22-12+

InChI Key

VOPXFZXTGGSSHN-WSDLNYQXSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC)OC

Origin of Product

United States

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